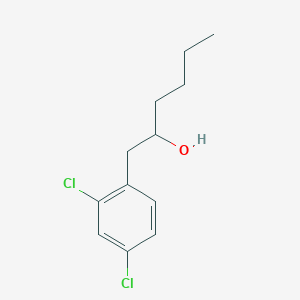

alpha-(2,4-Dichlorobenzyl)pentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16Cl2O |

|---|---|

Molecular Weight |

247.16 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)hexan-2-ol |

InChI |

InChI=1S/C12H16Cl2O/c1-2-3-4-11(15)7-9-5-6-10(13)8-12(9)14/h5-6,8,11,15H,2-4,7H2,1H3 |

InChI Key |

NCFXPHJKQCWTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous determination of the molecular structure of alpha-(2,4-Dichlorobenzyl)pentan-1-ol. Through the analysis of one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of alpha-(2,4-Dichlorobenzyl)pentan-1-ol provides crucial information regarding the number of different types of protons, their chemical environments, and their neighboring protons. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring and the oxygen of the hydroxyl group significantly influences the chemical shifts of nearby protons.

Based on the analysis of structurally similar compounds, the expected ¹H NMR chemical shifts for alpha-(2,4-Dichlorobenzyl)pentan-1-ol in a deuterated solvent like CDCl₃ are detailed in the table below. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current and the attached chlorine atoms. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would also be shifted downfield. The protons of the pentyl group will appear in the more upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | ~7.4 | d | ~2.0 |

| Aromatic H | ~7.2-7.3 | dd | ~8.0, 2.0 |

| Aromatic H | ~7.1-7.2 | d | ~8.0 |

| -CH(OH)- | ~4.8-5.0 | m | - |

| -CH₂- (benzyl) | ~2.8-3.0 | m | - |

| -CH₂- (pentyl) | ~1.2-1.8 | m | - |

| -CH₃ (pentyl) | ~0.9 | t | ~7.0 |

| -OH | Variable | s (broad) | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The signals for the aromatic carbons are typically found in the δ 120-140 ppm region. The presence of chlorine atoms causes a significant downfield shift for the carbons to which they are attached. The carbinol carbon (-CH(OH)-) is also expected to be in the downfield region, typically around δ 70-80 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | ~132-135 |

| Aromatic C-H | ~127-130 |

| Aromatic C (quaternary) | ~138-140 |

| -CH(OH)- | ~75-80 |

| -CH₂- (benzyl) | ~40-45 |

| -CH₂- (pentyl) | ~22-35 |

| -CH₃ (pentyl) | ~14 |

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show a cross-peak between the carbinol proton and the adjacent benzylic and pentyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

NMR spectroscopy is a powerful tool for studying reaction mechanisms. For instance, the synthesis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol could plausibly be achieved via a Grignard reaction between 2,4-dichlorobenzaldehyde (B42875) and a pentylmagnesium halide.

By acquiring NMR spectra at various time points during the reaction, one could monitor the disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of the carbinol proton signal of the product. Furthermore, the formation of any intermediates or byproducts could be detected and characterized, providing valuable insights into the reaction pathway and kinetics.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint of the compound by detecting the vibrations of its functional groups.

The FT-IR spectrum of alpha-(2,4-Dichlorobenzyl)pentan-1-ol would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding. udel.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl and benzyl (B1604629) groups will result in strong absorptions in the 2850-3000 cm⁻¹ region. udel.edu

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to one or more medium to weak absorption bands in the 1450-1600 cm⁻¹ range. orgchemboulder.com

C-O Stretch: A strong absorption band corresponding to the stretching of the C-O single bond of the alcohol is expected in the 1000-1260 cm⁻¹ region. udel.edu

C-Cl Stretch: The stretching vibrations of the C-Cl bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Weak to Medium |

| C-H (aliphatic) | 2850-3000 | Strong |

| C=C (aromatic) | 1450-1600 | Medium to Weak |

| C-O (alcohol) | 1000-1260 | Strong |

| C-Cl | 600-800 | Medium to Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

The spectrum is characterized by specific bands corresponding to the vibrations of its constituent parts: the dichlorinated benzene (B151609) ring, the aliphatic pentanol (B124592) chain, and the hydroxyl group. The dichlorobenzyl moiety, in particular, produces a series of characteristic bands. Detailed vibrational assignments can be made by comparing the experimental spectrum with quantum chemical calculations. researchgate.net For instance, in-plane and out-of-plane bending vibrations, as well as stretching modes of the C-H and C-Cl bonds on the aromatic ring, can be precisely located.

Table 1: Expected FT-Raman Vibrational Modes for alpha-(2,4-Dichlorobenzyl)pentan-1-ol

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity in Raman |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Weak |

| Aromatic C-H Stretch | Dichlorobenzene Ring | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | Pentyl Chain (-CH₂, -CH₃) | 2850 - 3000 | Strong |

| C=C Aromatic Ring Stretch | Dichlorobenzene Ring | 1400 - 1650 | Strong |

| CH₂/CH₃ Bending (Scissoring/Bend) | Pentyl Chain | 1350 - 1480 | Medium |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 | Medium-Weak |

| C-Cl Stretch | Dichloro-substituents | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. uzh.ch This technique, also known as electronic spectroscopy, is particularly useful for identifying molecules containing π-bonds and chromophores. elte.hu

The primary chromophore in alpha-(2,4-Dichlorobenzyl)pentan-1-ol is the 2,4-dichlorobenzene ring. This aromatic system gives rise to characteristic electronic transitions. The most significant of these are the π → π* transitions, which involve the excitation of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.ch These transitions are typically strong and are expected to appear in the near-UV region of the spectrum for this compound.

Additionally, the oxygen atom of the hydroxyl group possesses non-bonding electrons (n electrons). This allows for a weaker n → π* transition, where an electron from a non-bonding orbital is promoted to a π* anti-bonding orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. elte.hu

Table 2: Predicted Electronic Transitions for alpha-(2,4-Dichlorobenzyl)pentan-1-ol

| Electronic Transition | Orbitals Involved | Expected Wavelength Region (nm) | Relative Intensity (Molar Extinction Coefficient, ε) |

| π → π | Aromatic Ring (π bonding to π anti-bonding) | ~200 - 280 | High |

| n → π | Oxygen Lone Pair (n) to Aromatic Ring (π anti-bonding) | ~270 - 300 | Low |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For alpha-(2,4-Dichlorobenzyl)pentan-1-ol, electron impact (EI) ionization would generate a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) because of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The molecular ion is a radical cation that can undergo fragmentation through several common pathways for alcohols. libretexts.orgyoutube.com The two primary fragmentation mechanisms are alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. youtube.com This process results in a resonance-stabilized oxonium ion. youtube.com For this molecule, cleavage can occur on either side of the alcohol carbon.

Dehydration: Alcohols readily eliminate a molecule of water (18 amu) to produce an alkene radical cation, resulting in a peak at M-18. youtube.comyoutube.com

Benzyl Cleavage: Fragmentation can also occur at the benzylic position, leading to the formation of a stable dichlorotropylium ion.

Table 3: Predicted Mass Spectrometry Fragments for alpha-(2,4-Dichlorobenzyl)pentan-1-ol

| Fragmentation Process | Neutral Loss | m/z of Detected Fragment (using ³⁵Cl) | Structure of Fragment |

| Molecular Ion | - | 246 | [C₁₂H₁₆Cl₂O]⁺• |

| Dehydration | H₂O (18 amu) | 228 | [C₁₂H₁₄Cl₂]⁺• |

| Alpha-Cleavage | Butyl radical (•C₄H₉, 57 amu) | 189 | [C₈H₈Cl₂O]⁺ (Resonance-stabilized oxonium ion) |

| Alpha-Cleavage | Dichlorobenzyl radical (•C₇H₅Cl₂, 159 amu) | 87 | [C₅H₁₁O]⁺ (Oxonium ion) |

| Benzyl Cleavage | Pentanol radical (•C₅H₁₁O, 87 amu) | 159 | [C₇H₅Cl₂]⁺ (Dichlorotropylium ion) |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism)

The carbon atom bonded to the hydroxyl group in alpha-(2,4-Dichlorobenzyl)pentan-1-ol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopic methods are essential for determining the absolute configuration (AC) of such chiral molecules. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netnih.gov Unlike techniques that rely on chromophores, VCD can probe the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. nih.gov

The determination of the absolute configuration of alpha-(2,4-Dichlorobenzyl)pentan-1-ol using VCD involves a combined experimental and computational approach. mdpi.com

The experimental VCD spectrum of one of the purified enantiomers is recorded.

Quantum chemical calculations are used to predict the theoretical VCD spectra for both the (R) and (S) configurations of the molecule.

The experimental spectrum is then compared to the two calculated spectra. A direct match allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. researchgate.net

This non-destructive method is highly sensitive to the three-dimensional arrangement of atoms and has become a reliable alternative to X-ray crystallography for stereochemical assignments, especially for non-crystalline compounds. researchgate.netchemrxiv.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. For a flexible molecule like alpha-(2,4-Dichlorobenzyl)pentan-1-ol, with its rotatable bonds, multiple stable conformations may exist. A thorough conformational analysis would identify these different conformers and their relative energies, providing insight into the molecule's preferred shapes.

Once the optimized geometry is determined, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the various ways the atoms in the molecule can vibrate, such as the stretching and bending of bonds. This theoretical data is invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral peaks to particular molecular motions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

NBO analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of chemical bonds and lone pairs. This method allows for the quantification of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

Electrostatic Potential Surface Analysis and Fukui Functions for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, indicating where an electrophile or nucleophile is most likely to react.

Theoretical Investigations of Intermolecular Interactions and Solvent Effects

Computational models can also be used to study how alpha-(2,4-Dichlorobenzyl)pentan-1-ol might interact with other molecules, including solvent molecules. Understanding these interactions is crucial for predicting the compound's behavior in different environments. Solvent models can simulate how the polarity of a solvent might affect the molecule's conformation, electronic structure, and reactivity.

In the absence of specific published research for alpha-(2,4-Dichlorobenzyl)pentan-1-ol, any discussion on these topics would remain purely hypothetical and would not meet the requirement for scientifically accurate and detailed research findings.

Simulation of Spectroscopic Parameters (e.g., Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shifts, Time-Dependent Density Functional Theory (TD-DFT) UV-Vis Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the compound alpha-(2,4-Dichlorobenzyl)pentan-1-ol, methods such as Gauge-Independent Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) chemical shift calculations and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectra simulation are instrumental. These theoretical approaches allow for a detailed understanding of the molecule's electronic structure and its influence on spectroscopic behavior.

At present, specific GIAO NMR and TD-DFT UV-Vis computational studies for alpha-(2,4-Dichlorobenzyl)pentan-1-ol have not been identified in publicly accessible research. However, based on established principles of computational chemistry, a theoretical framework for such investigations can be outlined.

Theoretical NMR Chemical Shift Calculations (GIAO)

The GIAO method is a widely used quantum chemical approach to calculate NMR chemical shifts with a high degree of accuracy. This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field. A computational study of alpha-(2,4-Dichlorobenzyl)pentan-1-ol using GIAO would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as NMR chemical shifts are highly sensitive to the molecular geometry.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

NMR Calculation: The GIAO NMR calculation is then performed on the optimized geometry to predict the absolute shielding tensors for each nucleus. These are subsequently converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be used to assign experimental signals and to understand the electronic environment of each atom in the molecule. For instance, the electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring would be expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Theoretical UV-Vis Spectra Simulation (TD-DFT)

TD-DFT is a powerful and computationally efficient method for calculating the electronic excitation energies and oscillator strengths of molecules, which are the key parameters that determine a UV-Vis spectrum. A TD-DFT study of alpha-(2,4-Dichlorobenzyl)pentan-1-ol would involve:

Ground-State Calculation: A DFT calculation is first performed to determine the electronic ground state of the optimized molecular structure.

Excited-State Calculation: TD-DFT is then used to calculate the energies of the low-lying electronic excited states and the probabilities of transitions from the ground state to these excited states.

Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) are used to generate a theoretical UV-Vis spectrum.

The simulated spectrum for alpha-(2,4-Dichlorobenzyl)pentan-1-ol would be expected to show characteristic absorptions arising from π→π* transitions within the dichlorinated benzene ring. The position and intensity of these absorptions would be influenced by the substitution pattern and the electronic interplay between the aromatic ring and the aliphatic alcohol side chain.

While specific data tables from published research on this particular compound are not available, the following tables illustrate the kind of results that would be generated from such computational studies.

Table 1: Hypothetical GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts for alpha-(2,4-Dichlorobenzyl)pentan-1-ol

| Atom Type | Atom Number | Calculated Chemical Shift (ppm) |

| ¹H | H (Aromatic) | 7.2 - 7.5 |

| H (Benzyl) | 2.8 - 3.0 | |

| H (CH-OH) | 3.5 - 3.8 | |

| H (Aliphatic CH₂) | 1.2 - 1.8 | |

| H (Terminal CH₃) | 0.8 - 1.0 | |

| H (OH) | Variable | |

| ¹³C | C (Aromatic C-Cl) | 130 - 135 |

| C (Aromatic C-H) | 127 - 132 | |

| C (Aromatic C-C) | 138 - 142 | |

| C (Benzyl) | 40 - 45 | |

| C (CH-OH) | 70 - 75 | |

| C (Aliphatic CH₂) | 20 - 40 | |

| C (Terminal CH₃) | 13 - 15 |

Table 2: Hypothetical TD-DFT Calculated UV-Vis Spectral Data for alpha-(2,4-Dichlorobenzyl)pentan-1-ol

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~275 | ~0.01 | π → π |

| S₀ → S₂ | ~220 | ~0.15 | π → π |

These hypothetical tables serve to demonstrate the type of detailed electronic and structural information that can be obtained from GIAO NMR and TD-DFT UV-Vis computational studies. Future research in this area would be invaluable for a comprehensive understanding of the spectroscopic properties of alpha-(2,4-Dichlorobenzyl)pentan-1-ol.

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Processes

The synthesis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol, a secondary alcohol, can be conceptually approached through established organometallic reactions, most notably the Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to an aldehyde.

The synthesis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol via a Grignard reaction involves the formation of a key organometallic intermediate, the Grignard reagent, which is 2,4-dichlorobenzyl magnesium chloride. This reagent is typically prepared by reacting 2,4-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.

The catalytic cycle of the Grignard reaction itself is not catalytic in the traditional sense, as the magnesium is consumed stoichiometrically. However, the process can be understood as a cycle of transformations. The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of pentanal. This attack forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate, where the oxygen atom is coordinated to the MgX cation. fiveable.meorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org This intermediate is then protonated in a subsequent workup step, typically with a dilute acid, to yield the final alcohol product, alpha-(2,4-Dichlorobenzyl)pentan-1-ol, and a magnesium salt. fiveable.meorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org

A proposed mechanistic pathway for the Grignard synthesis is detailed in the interactive table below.

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Formation of Grignard Reagent | 2,4-Dichlorobenzyl chloride, Magnesium | 2,4-Dichlorobenzyl magnesium chloride |

| 2 | Nucleophilic Attack | 2,4-Dichlorobenzyl magnesium chloride, Pentanal | Tetrahedral alkoxide intermediate |

| 3 | Protonation (Workup) | Tetrahedral alkoxide intermediate, Acid (e.g., H3O+) | alpha-(2,4-Dichlorobenzyl)pentan-1-ol, Magnesium salts |

The key functional group transformation in the synthesis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is the conversion of an aldehyde (the carbonyl group of pentanal) into a secondary alcohol. This transformation is a classic example of a nucleophilic addition reaction. The carbon atom of the 2,4-dichlorobenzyl group, bonded to magnesium, acts as a potent nucleophile due to the high polarity of the carbon-magnesium bond. This nucleophilic carbon attacks the electrophilic carbonyl carbon of pentanal, breaking the pi bond of the carbonyl group and forming a new carbon-carbon sigma bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide intermediate.

Mechanistic Aspects of Environmental Degradation Processes

The environmental fate of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is governed by a combination of hydrolytic, photochemical, and microbial degradation processes. These processes involve the breakdown of the molecule through various reaction mechanisms, ultimately leading to less complex and potentially less harmful substances.

Hydrolysis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is expected to be a slow process under neutral environmental pH conditions. The primary site for potential hydrolytic attack is the carbon-chlorine bonds on the aromatic ring. However, the C-Cl bonds in aryl chlorides are generally resistant to hydrolysis due to the sp2 hybridization of the carbon and resonance stabilization. Significant degradation via this pathway would likely require more extreme conditions of pH or temperature. nih.govnih.gov

Another potential, though less likely, pathway for hydrolysis could involve the ether linkage if the alcohol were to form an ether derivative in the environment. The cleavage of benzyl (B1604629) ethers can be catalyzed by acids. pnnl.govorganic-chemistry.org

The kinetics of hydrolysis for similar chlorinated aromatic compounds often follow pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of the compound. nih.govnih.gov

Photochemical degradation is a significant pathway for the breakdown of aromatic compounds in the environment, driven by the absorption of solar radiation. For alpha-(2,4-Dichlorobenzyl)pentan-1-ol, several photochemical processes can be anticipated.

One primary pathway is the homolytic cleavage of the carbon-chlorine bonds on the aromatic ring. The absorption of UV radiation can excite the molecule to a higher energy state, leading to the breaking of the C-Cl bond and the formation of a dichlorophenyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions with other molecules in the environment, such as abstracting hydrogen atoms from water or organic matter, or reacting with oxygen.

Another potential photochemical pathway is the cleavage of the benzylic C-C bond between the aromatic ring and the pentanol (B124592) side chain. This would generate a 2,4-dichlorobenzyl radical and a 1-hydroxypentyl radical. These radicals would also undergo further reactions.

The presence of hydroxyl radicals (•OH), which are highly reactive transient species formed in sunlit waters, can also contribute significantly to the degradation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage, or abstract a hydrogen atom from the alkyl chain.

Microbial degradation is a key process in the environmental breakdown of many organic compounds, including chlorinated aromatic hydrocarbons. eurochlor.orgepa.gov The biotransformation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is likely to be initiated by enzymatic attack.

Aerobic degradation pathways for chlorinated aromatic compounds often begin with the action of oxygenase enzymes. eurochlor.org These enzymes can catalyze the hydroxylation of the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids that can be further metabolized by the microorganism. researchgate.net

Another potential microbial transformation is the oxidation of the alcohol functional group to a ketone or carboxylic acid. This would be followed by further degradation of the resulting molecule.

Under anaerobic conditions, reductive dechlorination can be a significant degradation pathway for chlorinated aromatic compounds. researchgate.net This process involves the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. This is often a slower process than aerobic degradation but can be crucial in environments with low oxygen levels.

The specific enzymes and microbial consortia responsible for the degradation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol would need to be identified through specific microbiological studies. The efficiency of microbial degradation is dependent on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH.

Chiral Recognition Mechanisms in Chromatographic Separations

The enantioselective separation of chiral molecules, such as alpha-(2,4-Dichlorobenzyl)pentan-1-ol, is a critical process in pharmaceutical and chemical analyses. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a predominant technique for achieving this separation. The underlying principle of chiral recognition in HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. americanpharmaceuticalreview.com The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The chiral recognition of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is governed by a combination of intermolecular interactions, which are dictated by the structural characteristics of both the analyte and the chiral selector.

The structure of alpha-(2,4-Dichlorobenzyl)pentan-1-ol features several key functional groups that participate in chiral recognition: a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, a dichlorophenyl ring that can engage in π-π stacking and dipole-dipole interactions, and a pentyl chain that contributes to steric and hydrophobic interactions. The effectiveness of a particular CSP in resolving the enantiomers of this compound depends on its ability to exploit these features to establish a stereochemically selective three-point interaction. chiralpedia.com

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. For an analyte like alpha-(2,4-Dichlorobenzyl)pentan-1-ol, the primary interaction with these CSPs is expected to be hydrogen bonding between the analyte's hydroxyl group and the carbamate (B1207046) or ester groups on the polysaccharide backbone. nih.gov The dichlorophenyl group can be accommodated within the chiral grooves or cavities of the polysaccharide structure, where π-π interactions and dipole-dipole interactions with the aromatic rings of the CSP's derivatizing groups can occur. The steric hindrance provided by the pentyl group and the chlorine atoms on the phenyl ring also plays a crucial role in the differential fit of the enantiomers into the chiral cavities of the CSP.

The selection of the mobile phase is critical in modulating these interactions. In normal-phase chromatography, a less polar mobile phase enhances hydrogen bonding and π-π interactions, often leading to better enantioseparation.

Table 1: Hypothetical Chromatographic Data for the Enantioseparation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol on Polysaccharide-Based CSPs

| Chiral Stationary Phase | Mobile Phase (Hexane/2-Propanol) | k'₁ | k'₂ | α | Rₛ |

| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | 90/10 | 2.15 | 2.58 | 1.20 | 2.10 |

| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 90/10 | 1.89 | 2.17 | 1.15 | 1.85 |

| Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | 85/15 | 3.05 | 3.81 | 1.25 | 2.50 |

k'₁ and k'₂ are the retention factors for the first and second eluted enantiomers, respectively. α is the separation factor (k'₂/k'₁), and Rₛ is the resolution factor.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs offer a different mechanism for chiral recognition, primarily based on inclusion complexation. chiralpedia.com The hydrophobic cavity of the cyclodextrin (B1172386) molecule can encapsulate the dichlorophenyl group of alpha-(2,4-Dichlorobenzyl)pentan-1-ol. The differential stability of the inclusion complexes for the two enantiomers arises from the interactions between the analyte's chiral center and the hydroxyl groups at the rim of the cyclodextrin cavity. Hydrogen bonding between the analyte's hydroxyl group and the secondary hydroxyl groups on the wider rim of the cyclodextrin is a key factor in enantioselective recognition. mdpi.com The pentyl chain can also interact with the hydrophobic interior of the cyclodextrin cavity.

The choice of mobile phase, particularly the organic modifier, can significantly influence the inclusion process and the interactions at the rim of the cyclodextrin.

Table 2: Illustrative Chromatographic Parameters for the Enantioseparation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol on a Cyclodextrin-Based CSP

| Chiral Stationary Phase | Mobile Phase (Acetonitrile/Water) | k'₁ | k'₂ | α | Rₛ |

| Cyclobond I 2000 (Beta-cyclodextrin) | 40/60 | 4.20 | 4.83 | 1.15 | 1.90 |

Pirkle-Type Chiral Stationary Phases

Pirkle-type or brush-type CSPs operate on the principle of forming diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions. nih.gov For alpha-(2,4-Dichlorobenzyl)pentan-1-ol, a Pirkle-type CSP with a π-electron deficient aromatic ring (π-acceptor) would interact favorably with the electron-rich dichlorophenyl ring (π-donor) of the analyte. The hydroxyl group of the analyte can form hydrogen bonds with polar groups on the CSP, such as amides or carbonyls. Steric interactions between the analyte's substituents and the chiral selector are also critical for enantiomeric discrimination. The well-defined structure of Pirkle-type CSPs often allows for a more predictable chiral recognition mechanism based on the three-point interaction model. chiralpedia.com

Table 3: Representative Data for the Enantioseparation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol on a Pirkle-Type CSP

| Chiral Stationary Phase | Mobile Phase (Hexane/Ethanol) | k'₁ | k'₂ | α | Rₛ |

| Whelk-O1 ((R,R)-3,5-Dinitrobenzoyl-alpha-1-phenylethylamine) | 95/5 | 3.55 | 4.44 | 1.25 | 2.30 |

Thermodynamic Considerations

The study of the effect of temperature on the chromatographic separation can provide valuable insights into the thermodynamics of the chiral recognition process. By performing separations at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the transfer of the enantiomers from the mobile phase to the stationary phase can be determined using the van 't Hoff equation (ln α = -Δ(ΔH°)/RT + Δ(ΔS°)/R).

Table 4: Hypothetical Thermodynamic Data for the Enantioseparation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol on Chiralpak IC

| Temperature (°C) | α | ln α | 1/T (K⁻¹) | Δ(ΔH°) (kJ/mol) | Δ(ΔS°) (J/mol·K) |

| 25 | 1.25 | 0.223 | 0.00335 | -2.5 | -1.8 |

| 35 | 1.23 | 0.207 | 0.00325 | ||

| 45 | 1.21 | 0.191 | 0.00314 |

This data suggests an enthalpically driven separation, where lower temperatures would favor better resolution.

Environmental Fate and Degradation

Environmental Persistence and Dissipation Dynamics

No studies were found that have determined the half-life of alpha-(2,4-Dichlorobenzyl)pentan-1-ol in either soil or water environments.

There is no available research on how environmental factors such as temperature, pH, and soil composition affect the persistence of alpha-(2,4-Dichlorobenzyl)pentan-1-ol.

Biodegradation Pathways and Microbial Community Interactions

No microorganisms, either bacteria or fungi, have been identified in the scientific literature that are capable of degrading alpha-(2,4-Dichlorobenzyl)pentan-1-ol.

As no biodegradation studies have been conducted, there is no information on the potential biotransformation products or metabolic pathways for alpha-(2,4-Dichlorobenzyl)pentan-1-ol.

The enzymatic systems involved in the biotransformation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol have not been investigated.

An extensive search for scientific literature and data concerning the environmental fate and degradation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol has been conducted. Despite a thorough review of available resources, no specific studies or data sets pertaining to the photodecomposition, hydrolytic transformation, or environmental mobility and sorption behavior of this particular chemical compound could be located.

The initial searches yielded information on related but structurally distinct compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). However, as per the explicit instructions to focus solely on alpha-(2,4-Dichlorobenzyl)pentan-1-ol, this information cannot be used to address the user's request.

Consequently, it is not possible to generate the requested article with the specified sections and subsections, as the necessary scientific data for alpha-(2,4-Dichlorobenzyl)pentan-1-ol is not available in the public domain at this time. Detailed research findings and data tables for the following outlined sections could not be compiled:

Environmental Mobility and Sorption Behavior in Soil and Water

Adsorption and Desorption Dynamics with Soil Organic Matter and Minerals

Further research would be required to be conducted by the scientific community to determine the environmental fate and behavior of alpha-(2,4-Dichlorobenzyl)pentan-1-ol. Without such studies, any article on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Environmental Remediation Strategies for Dichlorophenyl Containing Contaminants

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). youtube.com These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of refractory organic pollutants like dichlorophenyl-containing compounds into simpler, less toxic substances such as carbon dioxide, water, and inorganic ions. youtube.comspartanwatertreatment.com AOPs are particularly effective for treating wastewater and contaminated water sources. enviolet.com

Catalytic oxidation involves the use of catalysts to enhance the oxidation rate of pollutants. For chlorinated volatile organic compounds (CVOCs), catalysts must possess favorable low-temperature oxidation ability, high selectivity, and resistance to chlorine poisoning. acs.org Metal oxide catalysts, particularly those based on V2O5/TiO2, have been investigated for the oxidation of chlorinated benzenes. researchgate.net The mechanism often involves the adsorption of the aromatic compound onto the catalyst surface, followed by the oxidative destruction of the aromatic ring. researchgate.net

Photocatalysis is an AOP that utilizes semiconductor materials and a light source (typically UV or visible light) to generate hydroxyl radicals. mdpi.comnih.gov When a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), is irradiated with light of sufficient energy, it generates electron-hole pairs. These pairs react with water and oxygen to produce •OH and other ROS, which then degrade the contaminant. nih.gov Studies on 2,4-dichlorophenol (B122985) (2,4-DCP), a structurally related compound, have shown high degradation efficiencies using various photocatalysts. For instance, Ag/AgBr nanomaterials demonstrated up to 89.39% photodegradation of 2,4-DCP under visible light irradiation. nih.govnih.gov The process can be combined with other oxidants like hydrogen peroxide (H2O2) in a UV/H2O2 system to enhance degradation rates. nih.gov

Table 1: Comparison of Catalytic and Photocatalytic Methods for Dichlorophenyl-Containing Contaminants

| Feature | Catalytic Oxidation | Photocatalysis |

|---|---|---|

| Primary Mechanism | Use of solid catalysts (e.g., metal oxides) to lower the activation energy for oxidation reactions, often at elevated temperatures. | Use of semiconductor photocatalysts (e.g., TiO2, Ag/AgBr) and light energy (UV/Visible) to generate highly reactive hydroxyl radicals. nih.gov |

| Key Reactants | Oxidant (e.g., O2), Catalyst (e.g., V2O5/TiO2, Fe-based oxides). researchgate.netresearchgate.net | Light source, Photocatalyst, Water, Oxygen. Can be enhanced with H2O2. nih.gov |

| Operating Conditions | Often requires higher temperatures to achieve efficient degradation. | Typically operates at ambient temperature and pressure. mdpi.com |

| Example Application | Degradation of chlorinated benzenes and other chlorinated volatile organic compounds (CVOCs) in industrial off-gases. acs.orgresearchgate.net | Degradation of 2,4-dichlorophenol and other chlorinated phenols in aqueous solutions. nih.govnih.govresearchgate.net |

| Advantages | Can treat high concentrations of contaminants; applicable to gaseous waste streams. | Environmentally friendly (uses light as an energy source); can lead to complete mineralization; effective for aqueous contaminants. mdpi.com |

| Limitations | Potential for catalyst deactivation (poisoning) by chlorine; may require significant energy input for heating. acs.org | Can be limited by water turbidity (light penetration); catalyst recovery can be a challenge in slurry systems. |

Electrochemical remediation utilizes electrical current to drive oxidation and reduction reactions that degrade contaminants. researchgate.net These methods can be applied directly, through anodic oxidation, or indirectly, by generating reactive species like hydroxyl radicals or atomic hydrogen. youtube.comacs.org

Anodic oxidation involves the direct transfer of electrons from the pollutant molecule to the anode surface, leading to its oxidation. The efficiency of this process is highly dependent on the anode material. Boron-doped diamond (BDD) anodes are particularly effective for mineralizing recalcitrant organochlorine compounds due to their high oxygen evolution overpotential. researchgate.net

Another prominent electrochemical AOP is the Electro-Fenton process, which combines electrochemistry with the Fenton reaction (Fe²⁺ + H₂O₂). In this system, H₂O₂ and Fe²⁺ are continuously generated in situ, producing hydroxyl radicals that degrade the target pollutants. nih.gov This technique has proven effective for remediating soils contaminated with organochlorine pesticides. nih.gov Furthermore, electrochemical systems can be enhanced with catalysts, such as Fe-ZSM-5, to accelerate the degradation of chlorinated aromatic compounds through simultaneous reduction and oxidation pathways. acs.org

Table 2: Overview of Electrochemical Remediation Approaches

| Technique | Description | Target Contaminants | Key Advantages |

|---|---|---|---|

| Anodic Oxidation | Direct oxidation of pollutants on the anode surface (e.g., BDD anode) at a high electrical potential. | Recalcitrant organochlorine pesticides, chlorinated phenols. researchgate.net | Powerful oxidation, can achieve complete mineralization, no need for chemical addition. |

| Electro-Fenton | In-situ generation of Fenton's reagent (Fe²⁺ and H₂O₂) via electrochemical processes to produce hydroxyl radicals. nih.gov | Organochlorine pesticides (e.g., HCH, DDT) in soil and water. nih.gov | High efficiency, operates at ambient conditions, can be applied in situ. |

| Catalytic Electrochemical Systems | An electrochemical cell enhanced with a suspended catalyst (e.g., Fe-ZSM-5) to facilitate both reduction and oxidation reactions. acs.org | Chlorinated aromatic compounds. acs.org | Greatly accelerated degradation rates, potential for lower energy consumption. |

| Electrochemical Hydrogenation | Utilizes a cathode (e.g., palladium-modified) to generate reactive hydrogen species that dechlorinate organic pollutants. matec-conferences.org | Chlorinated organic pollutants. | Effective for dechlorination, converting pollutants to less toxic compounds. |

Bioremediation Techniques for Contaminated Matrices

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. nih.gov For chlorinated compounds like alpha-(2,4-Dichlorobenzyl)pentan-1-ol, anaerobic reductive dechlorination is a key pathway, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. researchgate.netnih.gov

Native microbial populations in contaminated sites may lack the specific strains or have insufficient populations to degrade pollutants effectively. Bioremediation can be enhanced using two main strategies: biostimulation and bioaugmentation.

Biostimulation involves modifying the environment to stimulate the existing native microorganisms capable of remediation. This is often achieved by adding nutrients (e.g., nitrogen, phosphorus) and electron donors (e.g., lactate, ethanol, vegetable oil) to create favorable conditions for microbial growth and reductive dechlorination. nih.gov This approach is cost-effective and relies on indigenous microbial communities. researchgate.net

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities to the contaminated site. cluin.orgmdpi.com This strategy is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade a specific contaminant. cluin.org Bioaugmentation has been successfully used to enhance the removal of chlorinated phenols and solvents from activated sludge systems and groundwater. researchgate.netnih.gov

Table 3: Comparison of Bioaugmentation and Biostimulation

| Aspect | Biostimulation | Bioaugmentation |

|---|---|---|

| Definition | Stimulation of indigenous microbial populations by adding nutrients and/or electron donors. | Introduction of external, specialized microorganisms to the contaminated site. mdpi.com |

| Principle | Enhances the activity of native degraders already present at the site. researchgate.net | Supplements the microbial community with strains known to degrade the target contaminant. cluin.org |

| Typical Amendments | Lactate, vegetable oils, molasses, nitrogen, and phosphorus sources. nih.govclu-in.org | Specialized microbial cultures (e.g., Dehalococcoides, Pseudomonas). cluin.orgresearchgate.net |

| When to Use | When a viable indigenous population of degrading microbes exists but is limited by environmental conditions. | When indigenous degrading populations are absent, non-viable, or degrade contaminants too slowly. cluin.org |

| Advantages | Generally lower cost, utilizes native adapted microorganisms. | Can treat a wider range of contaminants, potentially faster degradation rates. researchgate.net |

| Challenges | May be ineffective if degrading microbes are absent; can stimulate non-target microbes. | Introduced microbes may not survive or compete well with native populations; higher cost. |

Phytoremediation is a green technology that uses plants and their associated microbial communities to remove, contain, or degrade environmental contaminants. pageplace.deresearchgate.net This approach is cost-effective, aesthetically pleasing, and can be applied to large areas with low to moderate levels of contamination. mdpi.commdpi.com

Several mechanisms are involved in the phytoremediation of organochlorine compounds:

Rhizodegradation: This is the breakdown of contaminants in the soil by microorganisms in the rhizosphere (the area of soil surrounding plant roots). Plant roots release exudates (sugars, amino acids, enzymes) that stimulate microbial activity, enhancing the degradation of pollutants. researchgate.net

Phytoextraction (Phytoaccumulation): This is the uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the plant's harvestable tissues (shoots and leaves). researchgate.net

Phytodegradation (Phytotransformation): This involves the breakdown of contaminants within the plant tissues by metabolic enzymes, such as dehalogenases and peroxidases. pageplace.de

Phytostabilization: This mechanism involves the use of plants to reduce the mobility and bioavailability of contaminants in the soil by binding them to the root zone or converting them to less toxic forms. youtube.com

The synergy between plants and microbes is crucial for the effective phytoremediation of chlorinated organic pollutants. pageplace.de

Table 4: Plants with Potential for Phytoremediation of Organic Contaminants

| Plant Type | Plant Examples | Applicable Contaminants | Primary Mechanism(s) |

|---|---|---|---|

| Grasses | Ryegrass, Tall Fescue | Polychlorinated Biphenyls (PCBs) | Rhizodegradation, Phytostabilization mdpi.com |

| Legumes | Alfalfa | PCBs, Pesticides | Phytoextraction, Rhizodegradation mdpi.com |

| Trees | Poplar, Willow | Chlorinated Solvents (e.g., TCE) | Phytoextraction, Phytodegradation, Hydraulic Control researchgate.net |

| Aquatic Plants | Cattails, Parrot Feather | Pesticides, Explosives, Excess Nutrients | Rhizofiltration, Phytodegradation youtube.comclu-in.org |

| Herbs | Canola, Indian Mustard | Heavy Metals, Selenium, Cadmium | Phytoextraction |

Physical and Chemical Treatment Technologies

In addition to AOPs and bioremediation, several physical and chemical technologies are employed for the remediation of sites contaminated with dichlorophenyl-containing compounds, particularly in soil and sediment.

Physical treatment methods aim to separate or remove the contaminant from the matrix.

Excavation and Disposal: This is a straightforward method involving the physical removal of contaminated soil and its transport to a permitted landfill. It is effective for source zone removal but can be costly and simply transfers the problem to another location. itrcweb.orgca.gov

Adsorption: This technology uses adsorbent materials to bind contaminants from water or air. Activated carbon is a widely used adsorbent for removing organic pollutants. mdpi.comnih.gov Biochar, a charcoal-like material produced from biomass, has also gained attention as a low-cost, effective adsorbent for various pollutants, including pesticides. mdpi.com

Thermal Desorption: This technique involves heating the contaminated soil to volatilize the organic pollutants, which are then collected and treated in an off-gas treatment system. It is effective but energy-intensive. matec-conferences.org

Chemical treatment methods use chemical reactions to transform the pollutants into less harmful substances.

In Situ Chemical Reduction (ISCR): This involves injecting a chemical reductant into the subsurface to degrade chlorinated contaminants. Zero-valent iron (ZVI) is a common reductant that can dechlorinate organochlorine compounds through abiotic pathways. itrcweb.org

Chemical Oxidation: Similar to AOPs but often involving the direct application of strong oxidants like permanganate, persulfate, or Fenton's reagent to the contaminated soil or groundwater to destroy organic pollutants. matec-conferences.orgresearchgate.net

Table 5: Summary of Physical and Chemical Treatment Technologies

| Technology | Category | Description | Advantages | Limitations |

|---|---|---|---|---|

| Excavation and Disposal | Physical | Removal of contaminated soil and transport to a landfill. itrcweb.org | Rapid and effective for source removal. itrcweb.org | High cost, generates waste for disposal, potential for exposure during transport. |

| Adsorption | Physical | Use of media like activated carbon or biochar to bind contaminants from water. mdpi.com | Effective for a wide range of organics, relatively simple operation. matec-conferences.org | Does not destroy contaminants, requires regeneration or disposal of spent media. |

| In Situ Chemical Reduction (ISCR) | Chemical | Injection of a reductant (e.g., Zero-Valent Iron) to chemically degrade contaminants. itrcweb.org | In situ application reduces costs, effective for chlorinated solvents. | Can be affected by soil geochemistry, potential for changes in groundwater pH. |

| Chemical Oxidation | Chemical | Application of strong oxidants (e.g., Fenton's reagent, permanganate) to destroy pollutants. matec-conferences.orgresearchgate.net | Rapid degradation, can treat a wide range of organic compounds. | Can be costly, potential for non-specific reactions with soil organic matter. |

Application of Adsorbent Materials and Nanomaterials

The remediation of environments contaminated with dichlorophenyl-containing compounds, such as alpha-(2,4-Dichlorobenzyl)pentan-1-ol, frequently employs adsorbent materials and nanomaterials due to their high efficiency and cost-effectiveness. mdpi.com These materials function by concentrating the contaminants onto their surfaces, thereby removing them from the surrounding soil or water.

A variety of materials have been investigated for their adsorbent properties. "Green" or "eco-friendly" adsorbents, derived from renewable or recycled resources, are gaining increasing attention. mdpi.com These include natural materials like clays (B1170129) and zeolites, as well as agricultural and industrial byproducts such as plant biomass and slag. mdpi.com The primary advantages of these materials are their low cost and minimal environmental impact. mdpi.commdpi.com

Research has demonstrated the effectiveness of certain low-cost adsorbents in removing dichlorophenol compounds. For instance, a study on the removal of 3,5-dichlorophenol (B58162) from wastewater highlighted the potential of industrial byproducts. The results indicated varying levels of removal efficiency depending on the adsorbent used and the contact time.

| Adsorbent Material | Contaminant | Initial Concentration | Contact Time (hours) | Removal Efficiency (%) |

| Red Mud | 3,5-dichlorophenol | 4 mmol L-1 | 48 | 58.18 |

| Black Nickel Mud | 3,5-dichlorophenol | 4 mmol L-1 | 48 | 42.96 |

| Data sourced from a study on the removal of 3,5-dichlorophenol from wastewater. researchgate.net |

Nanomaterials offer enhanced performance for environmental remediation due to their high surface area-to-volume ratio, which often leads to greater reactivity. mdpi.com Inorganic nanomaterials, including metal and metal-oxide-based nanoparticles, have shown high efficiency as adsorbents with fast kinetics and significant adsorption capacities. mdpi.com Carbon-based nanomaterials, such as carbon nanotubes, are also effective in removing organic pollutants from large volumes of water. mdpi.com

Engineered nanomaterials, for example, have been utilized to immobilize soil pollutants. nih.gov One study reported a substantial decrease in chlorinated volatile organic compounds (CVOCs) over a 2.5-year monitoring period following the application of emulsified zero-valent iron (EZVI) nanoparticles, demonstrating the long-term efficacy of nanomaterials in in-situ remediation. mdpi.com

Passive Remediation Systems (e.g., Permeable Reactive Barriers)

Passive remediation systems, such as permeable reactive barriers (PRBs), represent a sustainable and low-maintenance approach to cleaning up contaminated groundwater. A PRB is a subsurface barrier constructed with reactive materials that intercept and treat a contaminant plume as it flows through, typically under the natural groundwater gradient. clu-in.orgclu-in.org This in-situ method combines a passive treatment zone with the management of subsurface fluid flow. clu-in.org

PRBs are designed to provide sufficient residence time for the degradation of the target contaminants and any toxic byproducts. clu-in.org The selection of the reactive material is crucial and depends on the specific contaminants present. For chlorinated hydrocarbons, a class of compounds that includes dichlorophenyl-containing contaminants, zero-valent iron (ZVI) is the most commonly used reactive medium. frtr.gov

The mechanisms by which PRBs remove contaminants are varied and include:

Adsorption: Contaminants stick to the surface of the reactive material. For example, carbon-based materials can adsorb petroleum products.

Precipitation: Dissolved metals are removed from the groundwater by forming solid particles that become trapped within the barrier. Materials like limestone can cause the precipitation of lead and copper.

Chemical Reaction: The reactive material transforms contaminants into less harmful substances. ZVI, for instance, can convert certain industrial solvents into less toxic chemicals.

Biodegradation: Microorganisms within the PRB break down the contaminants. Organic mulch can be used to foster a microbial community that degrades contaminants.

The longevity of a PRB is a key consideration in its design and implementation, as they are often intended for long-term plume management. regenesis.com Factors that can influence the lifespan and effectiveness of a PRB include the rate of groundwater flow, the concentration of contaminants, and the potential for the reactive material to become depleted or clogged over time.

| Reactive Material | Target Contaminants | Removal Mechanism |

| Zero-Valent Iron (ZVI) | Chlorinated hydrocarbons, Metals, Radionuclides | Chemical Reaction, Adsorption |

| Carbon (e.g., Activated Carbon) | Petroleum products, Organic compounds | Adsorption |

| Limestone | Dissolved Metals (e.g., Lead, Copper) | Precipitation |

| Organic Mulch | Various organic and inorganic contaminants | Biodegradation, Adsorption |

| This table provides examples of common reactive materials used in PRBs and their target contaminants. clu-in.orgfrtr.gov |

Analytical Methodologies for Detection, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. For a molecule with the structural characteristics of alpha-(2,4-Dichlorobenzyl)pentan-1-ol, HPLC methods would be developed to separate the main compound from any process-related impurities or degradation products.

Reversed-Phase HPLC (RP-HPLC) Applications

RP-HPLC is the most common mode of HPLC and would be the primary choice for analyzing a moderately non-polar compound like alpha-(2,4-Dichlorobenzyl)pentan-1-ol. The separation relies on the hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18 or C8).

Stationary Phase: A C18 (octadecylsilyl) column would likely be employed to provide sufficient hydrophobic retention.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the main compound and any impurities with varying polarities. nih.gov

Detection: Given the presence of the dichlorophenyl group, UV detection would be suitable, likely at a wavelength around 214-220 nm, where the benzene (B151609) ring absorbs light. scribd.com

Normal-Phase HPLC (NP-HPLC) Applications

Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) with a polar modifier), is less common but can be effective for separating isomers. It could be explored if RP-HPLC methods fail to provide adequate resolution of specific, closely related impurities.

Chiral HPLC for Enantiomeric and Diastereomeric Separations

Assuming the "alpha" position in the name indicates a chiral center at the carbon bearing the hydroxyl group, enantiomeric separation would be critical. Chiral HPLC is essential for separating enantiomers, which have identical physical properties but can have different pharmacological effects.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and would be a primary choice for developing a separation method. scirp.orgscirp.org These phases can separate a wide range of chiral compounds, including alcohols. researchgate.net

Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) would depend on the specific CSP and the analyte's properties. nih.gov

Optimization of Chromatographic Parameters

Method development would involve a systematic optimization of key parameters to achieve the desired separation (good resolution, symmetric peak shapes, and reasonable analysis time).

| Parameter | Typical Range/Options | Effect on Separation |

| Mobile Phase Composition | Acetonitrile/Water or Methanol/Water mixtures | Affects retention time and selectivity. The ratio is adjusted to achieve optimal retention. |

| Flow Rate | 0.8 - 1.5 mL/min | Influences analysis time, resolution, and back pressure. |

| pH of Aqueous Phase | 2.5 - 7.0 | Can affect the ionization state of acidic or basic impurities, altering their retention. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and efficiency. |

Method Validation According to Regulatory Guidelines

Any analytical method used for quality control must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). This ensures the method is reliable and suitable for its intended purpose.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically reported as the relative standard deviation (RSD).

Accuracy: Determining the closeness of the test results obtained by the method to the true value.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Limits of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace impurities.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS) for Volatile Species

GC/MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It would be particularly useful for analyzing volatile impurities that may be present from the synthesis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol.

The compound itself may be amenable to GC analysis, although derivatization might be required to improve its thermal stability and chromatographic behavior. The mass spectrometer provides detailed structural information, allowing for definitive peak identification based on the fragmentation pattern of the molecule. For the related compound 2,4-Dichlorobenzyl alcohol, GC-MS data is available in spectral libraries, showing a characteristic molecular ion peak and fragmentation pattern that can be used for identification. nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC/MS) for Non-Volatile Analytes

Liquid chromatography coupled with mass spectrometry (LC/MS) stands as a powerful and versatile analytical technique for the identification and quantification of non-volatile and semi-volatile compounds such as alpha-(2,4-Dichlorobenzyl)pentan-1-ol. This hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry.

For the analysis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol, a reversed-phase HPLC approach is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common stationary phase for this type of analysis is a C18 column, which provides excellent resolution for moderately non-polar compounds.

The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol, is often utilized. The gradient allows for the efficient elution of the target compound while separating it from potential matrix interferences. To ensure compatibility with mass spectrometry, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) is typically added to the mobile phase to facilitate ionization. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]+. The mass analyzer, such as a quadrupole or time-of-flight (TOF), then separates the ions based on their mass-to-charge ratio (m/z), allowing for highly selective detection and quantification. In a study analyzing pharmaceuticals in wastewater, 2,4-dichlorobenzyl alcohol, a closely related compound, was successfully detected using LC-MS/MS, underscoring the suitability of this technique. nih.gov

A proposed set of LC/MS parameters for the analysis of alpha-(2,4-Dichlorobenzyl)pentan-1-ol, based on methodologies for similar compounds, is presented in the table below. sielc.comfda.gov.tw

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 2.1 mm i.d. × 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Sample Preparation and Derivatization Techniques for Enhanced Detection Sensitivity

For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of alpha-(2,4-Dichlorobenzyl)pentan-1-ol. nih.gov A reversed-phase sorbent, such as C18 or a polymeric sorbent, can be utilized to retain the analyte from the sample matrix. The retained compound is then eluted with a small volume of an organic solvent, which is subsequently evaporated and reconstituted in a solvent compatible with the LC mobile phase. This process not only cleans up the sample but also significantly increases the analyte concentration.

In instances where the inherent response of alpha-(2,4-Dichlorobenzyl)pentan-1-ol in the mass spectrometer is low, or when ultra-trace level detection is required, chemical derivatization can be employed to enhance its ionization efficiency and detection sensitivity. ddtjournal.com Derivatization involves reacting the hydroxyl group of the alcohol with a reagent that introduces a readily ionizable moiety. This can lead to a significant improvement in the signal-to-noise ratio.

Several derivatization reagents are available for targeting alcohol functional groups to improve their LC/MS response. ddtjournal.comlibretexts.org The selection of the derivatizing agent depends on the desired ionization mode and the specific analytical requirements.

The following table outlines potential derivatization reagents that could be employed for alpha-(2,4-Dichlorobenzyl)pentan-1-ol to enhance its detection by LC/MS. ddtjournal.comlibretexts.orgnih.gov

| Derivatization Reagent | Target Functional Group | Advantage for LC/MS Analysis |

|---|---|---|

| Dansyl Chloride | Hydroxyl (-OH) | Introduces a dimethylamino group, which has a high proton affinity, enhancing ionization in positive ESI mode. |

| Picolinic Acid | Hydroxyl (-OH) | Forms an ester and introduces a pyridine (B92270) ring, which is readily protonated, improving signal in positive ESI mode. |

| Benzoyl Chloride | Hydroxyl (-OH) | Adds a benzoyl group, which can improve chromatographic retention and provides a characteristic fragment for MS/MS analysis. |

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Hydroxyl (-OH) | Imparts a permanent positive charge, allowing for effective detection by electrospray MS. |

The derivatization reaction is typically performed prior to LC/MS analysis. The reaction conditions, such as solvent, temperature, and reaction time, need to be optimized to ensure complete derivatization and avoid the formation of byproducts. Following the reaction, a cleanup step may be necessary to remove excess reagent and byproducts before injection into the LC/MS system.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

Current academic understanding of alpha-(2,4-Dichlorobenzyl)pentan-1-ol is limited, with a significant portion of the available information stemming from patent literature focused on its role as an intermediate in the synthesis of more complex molecules, such as antifungal agents. The synthesis of its derivatives, particularly 1,2,4-triazole (B32235) compounds, has been a primary focus, indicating its utility in the development of pharmacologically active substances. Many drugs incorporating a 1,2,4-triazole structure have been developed, including antiviral and antifungal agents. eurekaselect.com

The study of halogenated benzyl (B1604629) alcohols, a class to which alpha-(2,4-Dichlorobenzyl)pentan-1-ol belongs, has provided insights into their conformational preferences and intermolecular interactions. Research on ortho-halogenated benzyl alcohols, for instance, has shown that they can exist in different low-energy chiral conformations. nih.gov This understanding of molecular-level crystallization mechanisms is crucial for controlling the solid-state properties of these compounds. researchgate.net

From an environmental perspective, chlorinated aromatic compounds are recognized as ubiquitous pollutants that can persist in soil and groundwater. researchgate.netresearchgate.net While specific studies on the environmental fate of alpha-(2,4-Dichlorobenzyl)pentan-1-ol are scarce, the broader knowledge of chlorinated hydrocarbons suggests that the chlorine atoms attached to the aromatic ring make them resistant to degradation. researchgate.net

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the lack of comprehensive studies focused directly on alpha-(2,4-Dichlorobenzyl)pentan-1-ol itself. Much of the current knowledge is extrapolated from related compounds. Key areas where research is needed include:

Detailed Physicochemical Characterization: A thorough investigation of its physical and chemical properties beyond basic data is required.

Toxicological Profile: There is a notable absence of publicly available data on the toxicity and ecotoxicity of this specific compound.

Environmental Fate and Degradation: The precise pathways and rates of its degradation in various environmental compartments (soil, water, air) are unknown. Understanding its persistence, potential for bioaccumulation, and the formation of transformation products is critical.

Mechanism of Action: While its derivatives are known to have antifungal properties, the specific biological activity and mechanism of action of the parent alcohol have not been elucidated.

Analytical Methodologies: The development of sensitive and specific analytical methods for its detection and quantification in complex environmental and biological matrices is necessary to support further research.

A significant challenge lies in the fact that as an intermediate, it may not have been prioritized for extensive standalone research, leading to the current fragmented state of knowledge.

Prospective Research Avenues for alpha-(2,4-Dichlorobenzyl)pentan-1-ol and Related Compounds

Future research should aim to fill the identified gaps. Promising avenues include:

Synthesis of Novel Derivatives: Leveraging the existing knowledge of its use as a synthetic intermediate, further exploration of new derivatives with potential applications in medicine or materials science could be fruitful. The 1,2,4-triazole scaffold, for which it can be a precursor, continues to be an important target in drug discovery. eurekaselect.com

Bioremediation Studies: Investigating the potential for microbial degradation of alpha-(2,4-Dichlorobenzyl)pentan-1-ol could lead to the development of effective bioremediation strategies for sites contaminated with chlorinated aromatic compounds. researchgate.net

Computational Modeling: In the absence of extensive experimental data, computational studies could predict its toxicological properties, environmental behavior, and potential biological targets.

Comparative Studies: A comparative analysis of the properties and environmental impact of alpha-(2,4-Dichlorobenzyl)pentan-1-ol with other halogenated benzyl alcohols and their degradation products would provide a more holistic understanding of this class of compounds.

Advanced Oxidation Processes: Research into the efficacy of advanced oxidation processes for the degradation of this compound could offer potential water treatment solutions. acs.org

Broader Implications for Organic and Environmental Chemistry Research

The study of alpha-(2,4-Dichlorobenzyl)pentan-1-ol and its relatives has broader implications for both organic and environmental chemistry. In organic synthesis, a deeper understanding of the reactivity and handling of such chlorinated intermediates can aid in the design of more efficient and safer synthetic routes.

From an environmental standpoint, research on these compounds contributes to the growing body of knowledge on the fate and effects of persistent organic pollutants. Chlorinated aromatic hydrocarbons are a significant class of environmental contaminants, and understanding the behavior of individual compounds is crucial for accurate risk assessment and the development of effective remediation technologies. researchgate.netsemanticscholar.org The formation of chlorinated byproducts from aromatic structures during water treatment processes is an area of active research, and insights into the reactivity of compounds like alpha-(2,4-Dichlorobenzyl)pentan-1-ol can inform strategies to minimize the formation of these disinfection byproducts. acs.org

Ultimately, a comprehensive investigation into alpha-(2,4-Dichlorobenzyl)pentan-1-ol would not only illuminate the properties of a specific molecule but also enhance our fundamental understanding of the synthesis, behavior, and environmental impact of halogenated aromatic compounds.

Q & A

Q. What are the established synthetic routes for alpha-(2,4-Dichlorobenzyl)pentan-1-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,4-dichlorobenzyl chloride as a precursor. A common approach involves reacting pentan-1-ol derivatives (e.g., alkoxides) with 2,4-dichlorobenzyl chloride under controlled conditions. For example, describes alkylation using NaH in DMSO, which facilitates deprotonation and enhances nucleophilicity. Key parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency.

- Catalyst/Base : Use of NaH or KOtBu ensures complete deprotonation of the alcohol.

- Stoichiometry : A 1:1 molar ratio of pentan-1-ol derivative to 2,4-dichlorobenzyl chloride optimizes yield.

Purification via silica gel chromatography (e.g., using a gradient of petroleum ether/toluene) is recommended to isolate the product .

Q. How can researchers characterize the structural and stereochemical properties of alpha-(2,4-Dichlorobenzyl)pentan-1-ol using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The hydroxyl proton (C1-OH) appears as a broad singlet (~1–5 ppm). The benzyl CH2 group (C2) shows a triplet (~2.5–3.5 ppm), while aromatic protons (2,4-dichlorophenyl) appear as doublets in the 7.0–7.5 ppm range.

- ¹³C NMR : The C1-OH carbon resonates at ~60–70 ppm; aromatic carbons with chlorine substituents appear downfield (125–135 ppm).

- IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₄Cl₂O, [M+H]⁺ = 249.0422).

Stereochemical analysis requires chiral chromatography or optical rotation measurements if asymmetric synthesis is employed .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data when alpha-(2,4-Dichlorobenzyl)pentan-1-ol exhibits varying inhibitory effects across different assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in buffer pH, temperature, and enzyme/substrate concentrations.

- Purity Assessment : Use HPLC or GC-MS to rule out impurities (>98% purity required).

- Computational Docking : Compare binding modes using tools like AutoDock Vina. highlights that substituent positioning (e.g., 2,4- vs. 2,6-dichloro) alters π-π interactions and hydrogen-bonding distances with target enzymes (e.g., collagenase).